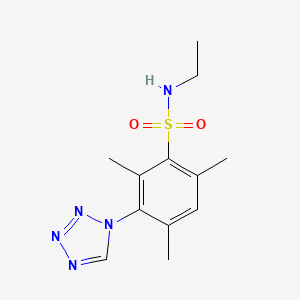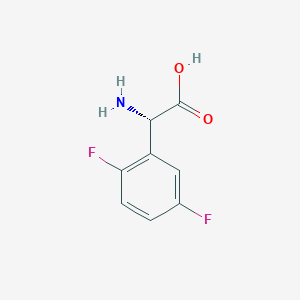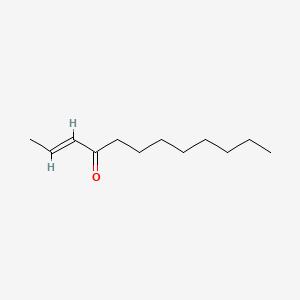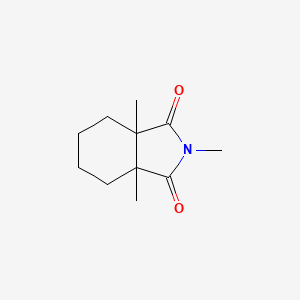
m-Anisic acid, 4-chlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Anisic acid, 4-chlorophenyl ester: is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.688 g/mol It is a derivative of m-anisic acid and is characterized by the presence of a 4-chlorophenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisic acid, 4-chlorophenyl ester typically involves the esterification of m-anisic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: m-Anisic acid, 4-chlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield m-anisic acid and 4-chlorophenol.
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogenating agents (Br2, Cl2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Hydrolysis: m-Anisic acid and 4-chlorophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: Corresponding alcohol.
Aplicaciones Científicas De Investigación
m-Anisic acid, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of m-Anisic acid, 4-chlorophenyl ester primarily involves its interaction with biological molecules through its ester and aromatic functional groups. The ester bond can be hydrolyzed by esterases, releasing m-anisic acid and 4-chlorophenol, which may exert biological effects. The aromatic ring can participate in various interactions with proteins and other biomolecules, potentially affecting their function .
Comparación Con Compuestos Similares
m-Anisic acid, 4-nitrophenyl ester: Similar structure but with a nitro group instead of a chloro group.
p-Anisic acid, 4-chlorophenyl ester: Positional isomer with the ester group at the para position.
m-Anisic acid, 4-bromophenyl ester: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: m-Anisic acid, 4-chlorophenyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chloro group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
126165-52-4 |
|---|---|
Fórmula molecular |
C14H11ClO3 |
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3 |
Clave InChI |
NSYNJRZBHCVYKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
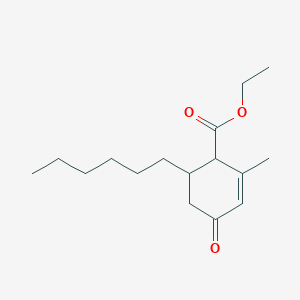
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
